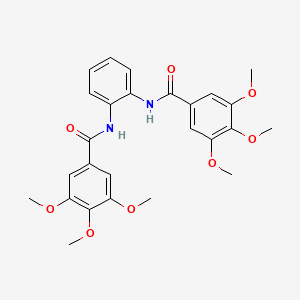
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide), also known as BPTM, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. BPTM is a bisamide derivative and has a molecular weight of 478.56 g/mol. This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) exerts its biological effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of multiple enzymes and receptors, making it a potential candidate for the treatment of various diseases. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide). One potential direction is the development of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) analogs with improved solubility and bioavailability. Another direction is the study of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) in combination with other drugs or therapies for the treatment of various diseases. Additionally, the potential use of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) in the field of agriculture as a pesticide or herbicide could also be explored.
Conclusion
In conclusion, N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) is a synthetic compound that has been extensively studied for its potential applications in various fields of science. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Its mechanism of action involves the inhibition of various enzymes and receptors. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) can be synthesized through a multi-step reaction process. The first step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1,2-phenylenediamine to form N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide). The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-9-7-8-10-18(17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h7-14H,1-6H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPVRJMXYWJIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

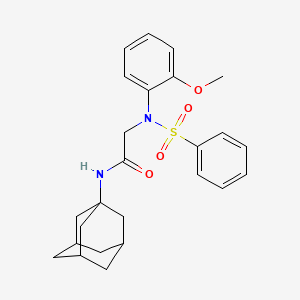
![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)
![3-(3,4-dimethoxyphenyl)-5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5182093.png)
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)
![2-(5-tert-butyl-2H-tetrazol-2-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5182114.png)
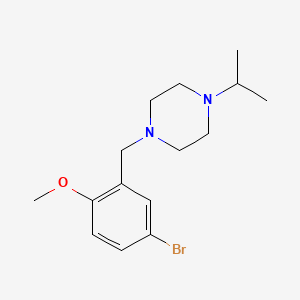
![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)
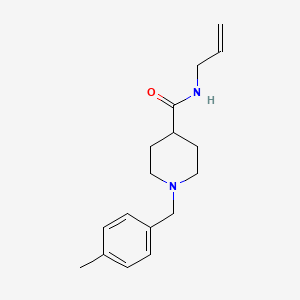
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)
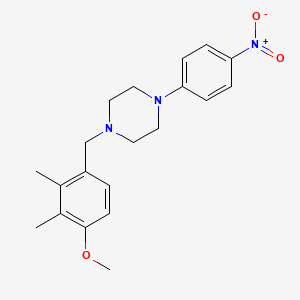
![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)
